![molecular formula C11H14N2O2S B2731792 1-(4-cyanophenyl)-N-propylmethanesulfonamide CAS No. 923679-46-3](/img/structure/B2731792.png)
1-(4-cyanophenyl)-N-propylmethanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-cyanophenylamine with propyl methanesulfonate. This is a type of nucleophilic substitution reaction where the amine group on the 4-cyanophenylamine acts as a nucleophile and attacks the electrophilic sulfur in the propyl methanesulfonate .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic cyanophenyl group, the linear propyl group, and the polar methanesulfonamide group. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The cyanide group could undergo transformations to carboxylic acids, amides, or amines. The amine group in the methanesulfonamide could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar methanesulfonamide group and the aromatic cyanophenyl group could impact its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Metal-Organic Frameworks (MOFs) : Incorporating this compound into MOFs could lead to novel porous materials with applications in gas storage, separation, or catalysis .
- Insecticidal Properties : Symmetrical derivatives of this compound exhibit strong insecticidal activity against house flies, flies, and leaf rollers. Researchers study its effectiveness and safety for pest control .
Material Science and Nanotechnology
Insecticides and Pest Control
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-cyanophenyl)-N-propylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-7-13-16(14,15)9-11-5-3-10(8-12)4-6-11/h3-6,13H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSQEELDMFBCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)-N-propylmethanesulfonamide |
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